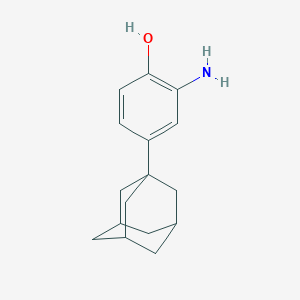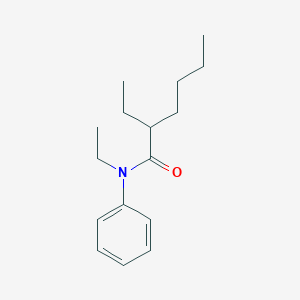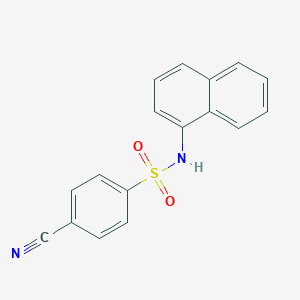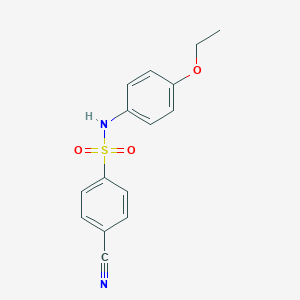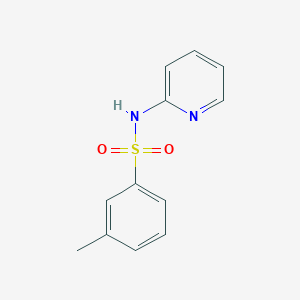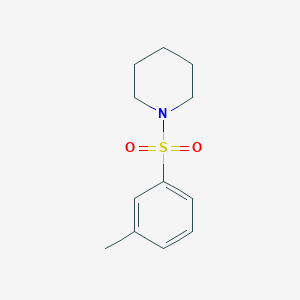
N-(furan-2-ylmethyl)-2,4-dinitroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(furan-2-ylmethyl)-2,4-dinitroaniline, commonly known as FDN, is a chemical compound that has gained significant attention in the field of scientific research. FDN has been found to exhibit various biochemical and physiological effects, making it a promising candidate for several applications.
作用機序
The mechanism of action of FDN as a fluorescent probe for detecting NO and H2S involves the reaction of FDN with NO and H2S, respectively. The reaction between FDN and NO or H2S results in a change in the fluorescence intensity of FDN, allowing for the detection of NO or H2S.
Biochemical and Physiological Effects:
FDN has been found to exhibit various biochemical and physiological effects. FDN has been shown to inhibit the growth of several cancer cell lines, including breast cancer, lung cancer, and colon cancer. FDN has also been shown to exhibit anti-inflammatory and antioxidant properties. FDN has been found to protect against oxidative stress-induced damage in cells.
実験室実験の利点と制限
One of the advantages of FDN is that it is relatively easy to synthesize and can be used as a fluorescent probe for detecting NO and H2S in living cells. However, one of the limitations of FDN is that it is not very stable in aqueous solutions and can degrade over time.
将来の方向性
There are several future directions for the research on FDN. One direction is to further investigate the mechanism of action of FDN as a fluorescent probe for detecting NO and H2S. Another direction is to explore the potential of FDN as a therapeutic agent for cancer and other diseases. Additionally, research can be conducted to improve the stability of FDN in aqueous solutions, making it a more reliable tool for scientific research.
Conclusion:
In conclusion, FDN is a promising compound that has gained significant attention in the field of scientific research. FDN has been found to exhibit various biochemical and physiological effects, making it a potential candidate for several applications. The synthesis of FDN is relatively simple, and it can be used as a fluorescent probe for detecting NO and H2S in living cells. However, FDN is not very stable in aqueous solutions, and further research is needed to explore its potential as a therapeutic agent for cancer and other diseases.
合成法
The synthesis of FDN involves the reaction of furfural with 2,4-dinitroaniline in the presence of a catalyst. The reaction yields FDN as a yellow crystalline solid. The synthesis of FDN is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
FDN has been found to exhibit various scientific research applications. One of the most promising applications of FDN is as a fluorescent probe for detecting nitric oxide (NO) in living cells. FDN has been shown to selectively detect NO in the presence of other reactive oxygen species. FDN has also been used as a fluorescent probe for detecting hydrogen sulfide (H2S) in living cells. FDN has been shown to selectively detect H2S in the presence of other sulfur-containing compounds.
特性
製品名 |
N-(furan-2-ylmethyl)-2,4-dinitroaniline |
|---|---|
分子式 |
C11H9N3O5 |
分子量 |
263.21 g/mol |
IUPAC名 |
N-(furan-2-ylmethyl)-2,4-dinitroaniline |
InChI |
InChI=1S/C11H9N3O5/c15-13(16)8-3-4-10(11(6-8)14(17)18)12-7-9-2-1-5-19-9/h1-6,12H,7H2 |
InChIキー |
NKLASLDFYQQMKJ-UHFFFAOYSA-N |
SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






